cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
“Cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H20O4 . It has a molecular weight of 276.33 . The compound is stored at a temperature between 28 C .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H20O4/c1-20-14-7-3-5-12 (10-14)15 (17)9-11-4-2-6-13 (8-11)16 (18)19/h3,5,7,10-11,13H,2,4,6,8-9H2,1H3, (H,18,19)/t11-,13+/m1/s1
. This code provides a detailed description of the molecule’s structure, including its stereochemistry. Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.33 . It is stored at a temperature between 28 C .Scientific Research Applications
Metabolic Pathways and Health Implications
Metabolism and Excretion in Humans
Research has highlighted the metabolic pathways and excretion patterns of related compounds in humans. For instance, the study of toxicokinetics of permethrin biomarkers in orally exposed volunteers provides insights into the metabolism of pyrethroids, compounds related to the chemical structure , showing how they are processed and eliminated by the human body (Ratelle et al., 2015). Understanding these pathways is critical for assessing the safety and potential health effects of exposure to these chemicals.
Environmental Exposure and Health Risks
The ubiquity of pyrethroid metabolites, as indicated in studies, underscores the widespread environmental exposure among different populations, including textile workers in Eastern China, who are exposed to high levels of pyrethroid insecticides (Lu et al., 2013). This exposure is significant because pyrethroids, which share functional groups with cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, have been linked to various health risks, including potential effects on neurodevelopment and endocrine function.
Pharmacokinetic Studies
Clinical Trials and Pharmacokinetics
The pharmacokinetics of new compounds, such as 4'-carboxyphthalato(1,2-diaminocyclohexane)platinum(II), have been studied in clinical trials to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics (Kelsen et al., 1982). These studies are fundamental for developing new pharmaceuticals and assessing their therapeutic potential and safety profile.
Environmental and Occupational Exposure
Biomonitoring of Exposure
Biomonitoring studies, such as those assessing the exposure of rural and urban populations to pyrethroid metabolites, provide essential data on the environmental and occupational exposure levels to these compounds (Wielgomas & Piskunowicz, 2013). This information is crucial for public health policy, risk assessment, and the development of interventions to minimize exposure and mitigate potential health impacts.
Safety and Hazards
Properties
IUPAC Name |
(1R,3S)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-14-7-3-5-12(10-14)15(17)9-11-4-2-6-13(8-11)16(18)19/h3,5,7,10-11,13H,2,4,6,8-9H2,1H3,(H,18,19)/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKJSKIEJWQADW-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)C[C@H]2CCC[C@H](C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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